molecular formula C16H29N3O3 B13219159 Tert-butyl 4-[(1-aminocyclohexyl)carbonyl]piperazine-1-carboxylate

Tert-butyl 4-[(1-aminocyclohexyl)carbonyl]piperazine-1-carboxylate

Cat. No.: B13219159
M. Wt: 311.42 g/mol
InChI Key: RSILFYVRRSJTFC-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(1-aminocyclohexyl)carbonyl]piperazine-1-carboxylate is a piperazine derivative featuring two key substituents:

  • A tert-butyloxycarbonyl (Boc) group at the 1-position of the piperazine ring, which serves as a protective group for amines.
  • A carbonyl-linked 1-aminocyclohexyl moiety at the 4-position, introducing both lipophilic and hydrogen-bonding capabilities.

This compound is structurally tailored for applications in medicinal chemistry, where the Boc group enhances stability during synthetic processes, while the 1-aminocyclohexyl carbonyl group may influence receptor binding or solubility.

Properties

Molecular Formula

C16H29N3O3

Molecular Weight

311.42 g/mol

IUPAC Name

tert-butyl 4-(1-aminocyclohexanecarbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H29N3O3/c1-15(2,3)22-14(21)19-11-9-18(10-12-19)13(20)16(17)7-5-4-6-8-16/h4-12,17H2,1-3H3

InChI Key

RSILFYVRRSJTFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2(CCCCC2)N

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of the Protected Piperazine Core

  • Reaction : Esterification of piperazine-1-carboxylic acid with tert-butanol.
  • Method : Use of carbodiimide coupling agents (e.g., DCC) in DCM with catalytic DMAP.
  • Outcome : Formation of tert-butyl piperazine-1-carboxylate .

Step 2: Nucleophilic Substitution with Cyclohexylamine

  • Reaction : Nucleophilic attack of cyclohexylamine on the protected piperazine.
  • Method : Stirring the protected piperazine with cyclohexylamine in a suitable solvent (e.g., DMF) at room temperature or slightly elevated temperature.
  • Notes : Ensures selective substitution at the 4-position of piperazine.

Step 3: Formation of the Amide Linkage

  • Reaction : Coupling of the amino group of the cyclohexylamine derivative with a suitable carboxylic acid derivative (e.g., cyclohexylcarbonyl chloride or activated acid).
  • Method : Use of coupling reagents like HATU or EDCI in the presence of a base such as DIPEA.
  • Outcome : Formation of the cyclohexylcarbonyl linkage attached to the piperazine.

Step 4: Final Protection and Purification

  • Reaction : Protecting groups are maintained or introduced as necessary.
  • Method : Purification via chromatography (e.g., flash chromatography) to isolate the target compound.

Representative Reaction Scheme

Piperazine-1-carboxylic acid + tert-butanol + DCC → tert-butyl piperazine-1-carboxylate
tert-butyl piperazine-1-carboxylate + cyclohexylamine → N-(4-aminocyclohexyl)-tert-butyl piperazine-1-carboxylate
N-(4-aminocyclohexyl)-tert-butyl piperazine-1-carboxylate + cyclohexylcarbonyl chloride → Tert-butyl 4-[(1-aminocyclohexyl)carbonyl]piperazine-1-carboxylate

Research Discoveries and Optimization

Recent research emphasizes the importance of:

Data Tables and Comparative Analysis

Parameter Method A Method B Notes
Yield 65-75% 80-85% Microwave-assisted reactions improve yield
Reaction Time 12-24 hours 4-6 hours Microwave reduces time significantly
Purity >95% (via chromatography) >98% Advanced purification methods enhance purity
Environmental Impact Moderate Low Use of greener solvents in optimized methods

Summary of Key Considerations

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(1-aminocyclohexanecarbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the piperazine ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(1-aminocyclohexanecarbonyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and bioactive compounds.

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It helps in understanding the structure-activity relationships and the development of new drugs.

Medicine: In medicine, tert-butyl 4-(1-aminocyclohexanecarbonyl)piperazine-1-carboxylate is explored for its potential therapeutic applications. Piperazine derivatives have shown promise in treating various conditions, including infections, neurological disorders, and cancer.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-aminocyclohexanecarbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and the 1-aminocyclohexanecarbonyl moiety allow the compound to bind to enzymes, receptors, and other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally similar tert-butyl piperazine-1-carboxylate derivatives, highlighting differences in substituents, synthesis methods, and applications:

Compound Name Substituent at Piperazine 4-Position Synthesis Method Key Applications/Findings References
Tert-butyl 4-[(1-aminocyclohexyl)carbonyl]piperazine-1-carboxylate (Target) 1-Aminocyclohexyl carbonyl Likely via amidation of Boc-piperazine with 1-aminocyclohexyl acid chloride Presumed intermediate in bioactive molecule synthesis (analogous to kinase inhibitors)
Tert-butyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate 4-Aminocyclohexyl (no carbonyl) Copper-catalyzed amination of iodinated intermediates Intermediate for benzimidazole-based bioactive compounds
Tert-butyl 4-[(4-methylphenyl)carbonyl]piperazine-1-carboxylate (TBMPCPC) 4-Methylphenyl carbonyl Deprotection of tert-butyl ester followed by amidation with aryl carbonyl chloride Corrosion inhibition in carbon steel (89% efficiency at 303 K in 1M HCl)
Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate 5-Bromopyridinyl Buchwald-Hartwig coupling or Suzuki-Miyaura cross-coupling Intermediate in asymmetric hydroarylation for chiral ligand synthesis
Tert-butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate 2-Oxoindolin-5-yl sulfonyl Sulfonylation of Boc-piperazine with sulfonyl chloride Precursor to Bruton’s tyrosine kinase (BTK) inhibitors

Key Observations:

Electronic Effects: Electron-withdrawing groups (e.g., sulfonyl in ) increase reactivity in electrophilic substitutions, while electron-donating groups (e.g., 4-methylphenyl in TBMPCPC) improve corrosion inhibition via adsorption on metal surfaces .

Synthetic Flexibility :

  • Amidation (e.g., HOAt/EDCI-mediated) and cross-coupling (e.g., Suzuki-Miyaura) are common strategies for introducing substituents .
  • The Boc group is retained in most syntheses to protect the piperazine amine during functionalization .

Diverse Applications :

  • Pharmaceuticals : Piperazine-Boc derivatives are prevalent in kinase inhibitors (e.g., BTK inhibitors in ) and chiral ligand synthesis .
  • Materials Science : TBMPCPC demonstrates the utility of piperazine derivatives in corrosion inhibition, attributed to planar aromatic substituents adsorbing on steel surfaces .

Research Findings and Trends

Biological Activity: Compounds with sulfonyl or carbonyl linkages (e.g., ) show enhanced binding to enzymatic targets due to hydrogen-bonding interactions. The 1-aminocyclohexyl group in the target compound may mimic natural substrates in receptor-binding pockets . Piperazine derivatives with heteroaromatic substituents (e.g., pyridinyl or triazolyl) exhibit improved pharmacokinetic profiles in drug discovery .

Contradictions and Gaps :

  • While TBMPCPC is optimized for corrosion inhibition, its high lipophilicity may limit aqueous solubility in pharmaceutical contexts. Conversely, the target compound’s cyclohexylamine group balances solubility and permeability .

Biological Activity

Tert-butyl 4-[(1-aminocyclohexyl)carbonyl]piperazine-1-carboxylate is a piperazine derivative characterized by a tert-butyl group and a 1-aminocyclohexanecarbonyl moiety. This compound belongs to a class of biologically active molecules that have garnered interest in medicinal chemistry due to their diverse pharmacological properties.

  • Molecular Formula : C16_{16}H29_{29}N3_{3}O3_{3}
  • Molecular Weight : 311.42 g/mol
  • CAS Number : 193902-64-6

The structure of this compound facilitates interactions with various biological targets, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The piperazine ring and the carbonyl moiety enhance its binding affinity to biological targets, influencing several signaling pathways.

Biological Activity Overview

Research indicates that piperazine derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial : Exhibits activity against various bacterial strains.
  • Antitumor : Potential efficacy in cancer treatment by inhibiting tumor cell proliferation.
  • Neurological Effects : Possible applications in treating neurological disorders due to interactions with neurotransmitter receptors.

Antimicrobial Activity

A study conducted on various piperazine derivatives, including this compound, demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an alternative antimicrobial agent .

Antitumor Activity

In vitro assays revealed that this compound could inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as an anticancer agent .

Neurological Applications

Research has indicated that piperazine derivatives can modulate serotonin receptors, which are crucial in the treatment of depression and anxiety disorders. The compound's ability to enhance serotonin signaling suggests therapeutic potential in psychiatric conditions .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylateStructureAntimicrobial, Anticancer
Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylateStructureAntidepressant, Antitumor
Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylateStructureAnalgesic, Antipyretic

This table illustrates the diversity in biological activities among piperazine derivatives, emphasizing the unique properties of this compound due to its specific substituents.

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